molecular formula C7H8S B3031380 2-Cyclopropylthiophene CAS No. 29481-22-9

2-Cyclopropylthiophene

Cat. No. B3031380
CAS RN: 29481-22-9
M. Wt: 124.21 g/mol
InChI Key: MDWWPRNUHKMQCT-UHFFFAOYSA-N
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Description

2-Cyclopropylthiophene is a compound that can be derived from reactions involving cyclopropane derivatives and thiophene or its analogs. The papers provided discuss various synthetic methods and chemical reactions that can lead to the formation of thiophene derivatives, which are structurally related to 2-cyclopropylthiophene. These methods involve the use of cyclopropanes and different sulfur transfer reagents or annulation reactions to synthesize densely substituted thiophenes and dihydrothiophenes .

Synthesis Analysis

The synthesis of functionalized dihydrothiophenes from doubly activated cyclopropanes using tetrathiomolybdate as the sulfur transfer reagent has been reported to yield dihydrothiophenes in excellent yield . Similarly, AlCl3-promoted [3 + 2] annulation of cis-2,3-disubstituted cyclopropane 1,1-diesters with isothiocyanates leads to the formation of densely substituted 2-iminodihydrothiophenes . Another method involves the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, resulting in diverse 2-amino-4,5-dihydrothiophenes . These synthetic approaches highlight the reactivity of cyclopropane derivatives in forming thiophene structures under various catalytic and reagent conditions.

Molecular Structure Analysis

The molecular structures of thiophene derivatives are influenced by the substituents and the synthetic pathways used. For instance, the planarity and electronic properties of cyclic tetrathiophenes can be adjusted by using different bridging units, which affect the HOMO-LUMO gap and paratropicity . The X-ray characterization of S-(2-aminophenyl) cyclohexylcarbamothioate provides insights into the crystalline structure of a related thiophene derivative, showing disorder over the phenyl ring and stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is diverse, as demonstrated by various reactions. For example, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea form 2-aminothiophene-3-carboxylate derivatives . Additionally, the reaction of cyclopropenone derivatives with a cyclopentadienylcobalt(I) chelate leads to the formation of a cobaltacyclobutenone and a transformation to methyl acrylate at cobalt . These reactions showcase the potential of thiophene derivatives to undergo further chemical transformations, leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structures. For instance, the polymorphism and melting point behavior of multifunctional π-expanded macrocyclic oligothiophene 6-mers indicate the influence of stable conformations in the solid state . The chemoselective synthesis and characterization of new organic single crystals, such as S-(2-aminophenyl) cyclohexylcarbamothioate, provide valuable information on the molecular electrostatic potential and frontier orbital analysis, which are important for understanding the reactivity and interactions of these compounds .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

2-Aminothiophenes, closely related to 2-Cyclopropylthiophene, are significant in organic synthesis and medicinal chemistry. These compounds, part of the five-membered heterocyclic building blocks, are known for their roles in synthesizing biologically active thiophene-containing heterocycles, conjugates, and hybrids. Their diverse biological actions and pharmacological properties make them potential candidates in drug development (Bozorov et al., 2017).

Synthesis and Reactivity in Organic Chemistry

The reactivity of donor-acceptor cyclopropanes with thioketenes has been studied, showcasing the potential of 2-Cyclopropylthiophene derivatives in organic synthesis. The research indicates that these compounds can undergo Lewis acid-catalyzed reactions to form a range of substituted tetrahydrothiophenes, highlighting their versatility and functional group tolerance in organic chemistry (Augustin et al., 2018).

Photophysical Properties in Materials Science

Investigations into the photophysical properties of cationic Ir(III) bis-cyclometalates have revealed the significant impact of substituents like 2-Cyclopropylthiophene on the excited states of these compounds. Such studies are crucial for understanding the applications of these materials in fields like luminescence and electronic devices (Schwartz et al., 2012).

Electrochemical Applications

The electroconducting properties of polythiophenes, including those derived from 2-Cyclopropylthiophene, have been explored. Notably, Poly(3-cyclopropylthiophene) is recognized for its good electroconducting properties, making it a valuable material for developing electrochemical devices and polymers (Benincori et al., 1996).

Supercapacitor Development

The use of polythiophene and its derivatives in supercapacitors has been studied, with specific capacity values being obtained for various types of polythiophene, including those related to 2-Cyclopropylthiophene. These findings are integral to the advancement of energy storage technologies (Laforgue et al., 1999).

Safety And Hazards

2-Cyclopropylthiophene is highly flammable and harmful if swallowed . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-cyclopropylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWWPRNUHKMQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342251
Record name 2-Cyclopropylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylthiophene

CAS RN

29481-22-9
Record name 2-Cyclopropylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RM Kellogg, J Buter - The Journal of Organic Chemistry, 1971 - ACS Publications
… 5 position of 2-cyclopropylthiophene and at the 2 position of 3-cyclopropylthiophene. Nitration is less selective, proceeding at the 3 and 5 positions of 2-cyclopropylthiophene (40 and 60…
Number of citations: 2 pubs.acs.org
SS Mochalov, TP Surikova, FM Abdel'razek… - Chemistry of …, 1981 - Springer
… However, the results of nitration of 5-bromo-2-cyclopropylthiophene (I) show that de… Consequently, whereas the scheme for the conversion of 5-formyl-2-cyclopropylthiophene …
Number of citations: 3 link.springer.com
SS Mochalov, TP Surikova, VD Zakharova… - Chemistry of …, 1984 - Springer
… , as specially demonstrated in the present research, 2-cyclopropylthiophene -- a heteroanalog of … This result shows, first of all~ that the thiophene ring in 2-cyclopropylthiophene is more …
Number of citations: 3 link.springer.com
TP Surikova, VD Zakharova, SS Mochalov… - Pharmaceutical …, 1989 - Springer
… 5-Methyl-2-cyclopropylthiophene (VIII). A solution of 5-chloropropyl-2-formylthiophene (16.5 … 5-Methyl-2-cyclopropylthiophene distilled from the reaction mixture. The distillate was …
Number of citations: 3 link.springer.com
SS Mochalov, FM Abdel'razek, TP Surikova… - Chemistry of …, 1980 - Springer
… The initial 2-cyclopropylfuran (I) and 2-cyclopropylthiophene (II)were synthesized by methods differing somewhat from those described in the literature [I, 7]. Thus, cyclopropylfuran (I) …
Number of citations: 3 link.springer.com
T Paškevičius, R Lapinskaitė, S Stončius… - Molecules, 2023 - mdpi.com
… In the case of 5-(thiophen-2-yl)-pyrazoline, the yield of 2-cyclopropylthiophene is a modest … The purification of methyl 2-cyclopropylthiophene-3-carboxylate (7a, Table 1, entry 7) by …
Number of citations: 8 www.mdpi.com
OA Lawal, AO Oyedeji - Molecules, 2009 - mdpi.com
The essential oils from the rhizomes of Cyperus rotundus L. collected from two different locations (Empangeni-A and KwaDlangezwa-B; both in the Kwa-Zulu Natal Province of South …
Number of citations: 222 www.mdpi.com
DS Noyce, CA Lipinski, RW Nichols - The Journal of Organic …, 1972 - ACS Publications
… solution of 4.103 g (0.033 mol) of 2-cyclopropylthiophene dissolved in 100 ml of anhydrous ether under a nitrogen atmosphere was added 20.46 ml (0.033 mol) of n-butyllithium in …
Number of citations: 32 pubs.acs.org
BR Saifutdinov, NS Emel'yanova, SV Kurbatova… - Russian Chemical …, 2012 - Springer
Adsorption of alicyclic thiophene derivatives from water-acetonitrile and n-hexane-dichloromethane solutions on porous graphitic carbon was studied by HPLC. Retention factors, the …
Number of citations: 2 link.springer.com
BM Krasovitskii, YN Surov, IV Lysova… - Chemistry of Heterocyclic …, 1984 - Springer
… The reaction of 2-cyclopropylthiophene with mercuric acetate in methanol takes place only in the thiophene ring. 5-Methyl-2-cyclopropy!thiophene undergoes mercuratlon in both the …
Number of citations: 2 link.springer.com

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